Cas no 24393-55-3 ((E)-Ethyl 3-(3-Methoxyphenyl)acrylate)

(E)-Ethyl 3-(3-Methoxyphenyl)acrylate 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-(3-methoxyphenyl)-, ethyl ester, (2E)-

- MFCD21605301

- Z53836629

- SCHEMBL1210329

- Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate #

- (E)-3-(3-methoxyphenyl)-acrylic acid ethyl ester

- ZAA39355

- ethyl-m-methoxycinnamate

- Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate

- NSC-636701

- W11607

- AKOS027255954

- NSC636701

- ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate

- AS-63411

- 33877-04-2

- ethyl (2E)-3-(3-methoxyphenyl)acrylate

- (E)-Ethyl 3-(3-methoxyphenyl)acrylate

- ethyl (E)-3-(3-methoxyphenyl)prop-2-enoate

- EN300-364946

- 24393-55-3

- trans-1-ethoxycarbonyl-2-(3-methoxyphenyl)ethylene

- 2-Propenoic acid, 3-(3-methoxyphenyl)-, ethyl ester

- DTXSID001262069

- Ethyl 3-(3-methoxyphenyl)acrylate

- EN300-132637

- (E)-Ethyl 3-(3-Methoxyphenyl)acrylate

-

- MDL: MFCD21605301

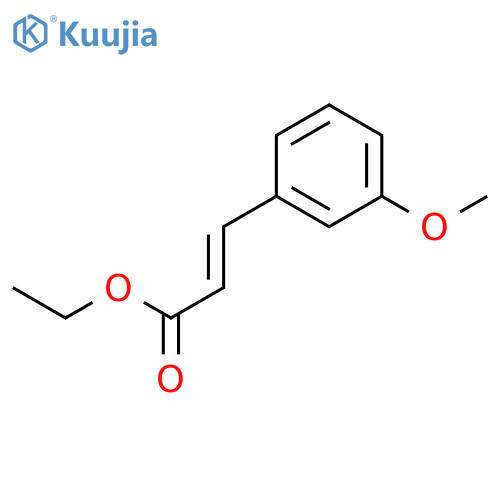

- インチ: InChI=1S/C12H14O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3/b8-7+

- InChIKey: UPOMPRQKAGEXPN-BQYQJAHWSA-N

- ほほえんだ: CCOC(=O)/C=C/C1=CC(=CC=C1)OC

計算された属性

- せいみつぶんしりょう: 206.09432

- どういたいしつりょう: 206.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- PSA: 35.53

(E)-Ethyl 3-(3-Methoxyphenyl)acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-364946-10.0g |

ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate |

24393-55-3 | 95% | 10.0g |

$2557.0 | 2023-03-02 | |

| TRC | E940453-10mg |

(E)-Ethyl 3-(3-Methoxyphenyl)acrylate |

24393-55-3 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-364946-1.0g |

ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate |

24393-55-3 | 95% | 1g |

$0.0 | 2023-06-07 | |

| eNovation Chemicals LLC | D775065-100mg |

(E)-Ethyl 3-(3-Methoxyphenyl)Acrylate |

24393-55-3 | 95% | 100mg |

$235 | 2024-06-06 | |

| eNovation Chemicals LLC | D775065-250mg |

(E)-Ethyl 3-(3-Methoxyphenyl)Acrylate |

24393-55-3 | 95% | 250mg |

$420 | 2024-06-06 | |

| Enamine | EN300-364946-0.1g |

ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate |

24393-55-3 | 95% | 0.1g |

$149.0 | 2023-03-02 | |

| Enamine | EN300-364946-0.05g |

ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate |

24393-55-3 | 95% | 0.05g |

$101.0 | 2023-03-02 | |

| Enamine | EN300-364946-0.5g |

ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate |

24393-55-3 | 95% | 0.5g |

$336.0 | 2023-03-02 | |

| eNovation Chemicals LLC | D775065-500mg |

(E)-Ethyl 3-(3-Methoxyphenyl)Acrylate |

24393-55-3 | 95% | 500mg |

$570 | 2024-06-06 | |

| 1PlusChem | 1P01E6KM-100mg |

(E)-Ethyl 3-(3-Methoxyphenyl)Acrylate |

24393-55-3 | 95% | 100mg |

$192.00 | 2024-05-21 |

(E)-Ethyl 3-(3-Methoxyphenyl)acrylate 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

関連分類

- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives

- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives

(E)-Ethyl 3-(3-Methoxyphenyl)acrylateに関する追加情報

Recent Advances in the Study of (E)-Ethyl 3-(3-Methoxyphenyl)acrylate (CAS: 24393-55-3) in Chemical Biology and Pharmaceutical Research

(E)-Ethyl 3-(3-Methoxyphenyl)acrylate (CAS: 24393-55-3) is a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the context of anti-inflammatory and anticancer agents. This research brief consolidates the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of (E)-Ethyl 3-(3-Methoxyphenyl)acrylate as a precursor in the synthesis of novel COX-2 inhibitors. The researchers employed a multi-step synthetic route, starting from 3-methoxybenzaldehyde, to yield the target compound with high purity (>98%). The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against COX-2, with IC50 values in the nanomolar range, suggesting its utility in developing next-generation anti-inflammatory drugs.

In another groundbreaking study, researchers investigated the anticancer properties of (E)-Ethyl 3-(3-Methoxyphenyl)acrylate derivatives. The compound's ability to modulate the PI3K/AKT/mTOR signaling pathway was identified as a key mechanism underlying its antitumor effects. In vitro assays using human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that these derivatives induced apoptosis and cell cycle arrest at the G2/M phase. These findings were further validated in xenograft mouse models, where significant tumor growth inhibition was observed without notable toxicity.

The compound's pharmacokinetic profile has also been a subject of recent investigation. A 2024 preclinical study evaluated the bioavailability and metabolic stability of (E)-Ethyl 3-(3-Methoxyphenyl)acrylate in rodent models. The results indicated favorable oral absorption and moderate plasma half-life, making it a promising candidate for further drug development. Additionally, advanced computational modeling studies have provided insights into the compound's binding interactions with various biological targets, aiding in the design of more potent analogs.

Beyond its therapeutic applications, (E)-Ethyl 3-(3-Methoxyphenyl)acrylate has been utilized in the development of fluorescent probes for bioimaging. Its structural motif allows for conjugation with fluorophores, enabling real-time visualization of cellular processes. This dual functionality—both as a therapeutic agent and a diagnostic tool—underscores its versatility in biomedical research.

In conclusion, recent studies on (E)-Ethyl 3-(3-Methoxyphenyl)acrylate (CAS: 24393-55-3) have expanded our understanding of its chemical and biological properties. Its role as a multifunctional compound in drug discovery, coupled with its diagnostic potential, positions it as a valuable asset in the field of chemical biology and pharmaceutical sciences. Future research should focus on optimizing its derivatives for enhanced efficacy and safety, paving the way for clinical translation.

24393-55-3 ((E)-Ethyl 3-(3-Methoxyphenyl)acrylate) 関連製品

- 104-28-9(Cinoxate)

- 1878-29-1(Ethyl 3,4,5-Trimethoxycinnamate)

- 1929-30-2(4-Methoxycinnamic Acid Ethyl Ester)

- 5466-76-2(2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester)

- 4046-02-0(Ethyl ferulate)

- 3901-07-3(Methyl 3-(4-methoxyphenyl)acrylate)

- 63644-62-2(Coniferyl ferulate)

- 2979-06-8(Ethyl 4-coumarate)

- 832-01-9(4-Methoxycinnamic Acid Methyl Ester)

- 24393-56-4((E)-Ethyl p-methoxycinnamate)